molecular formula C20H23N5O2 B2370781 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-67-0

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2370781
CAS No.: 895008-67-0
M. Wt: 365.437
InChI Key: YIDLMJLXRPAZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is functionalized with an azepane ring and a 2-methylphenyl group.

Preparation Methods

The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the azepane and 2-methylphenyl groups. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the pyrazolo[3,4-d]pyrimidine core.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-8-4-5-9-17(15)25-19-16(12-22-25)20(27)24(14-21-19)13-18(26)23-10-6-2-3-7-11-23/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLMJLXRPAZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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